molecular formula C21H13FN4O2S2 B2390402 N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261000-30-9

N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2390402
CAS No.: 1261000-30-9
M. Wt: 436.48
InChI Key: VXKWMJANWXIVNP-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno-pyrimidinone derivative characterized by:

  • Core structure: A fused thieno[3,2-d]pyrimidin-4(3H)-one ring system.
  • Substituents: A 2-fluorophenyl group at position 3 of the pyrimidinone ring. A sulfanyl-linked acetamide side chain at position 2, terminating in a 3-cyanophenyl group.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O2S2/c22-15-6-1-2-7-17(15)26-20(28)19-16(8-9-29-19)25-21(26)30-12-18(27)24-14-5-3-4-13(10-14)11-23/h1-10H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKWMJANWXIVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-2-yl core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the cyanophenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step includes the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s analogs differ in substituents on the pyrimidinone ring, acetamide side chain, or aryl groups. Key examples include:

Compound Name / Identifier Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target Compound R1 = 2-fluorophenyl; R2 = S-linked acetamide (3-cyanophenyl) 452.47* Not reported Fluorine (electron-withdrawing) and cyano (polar) groups enhance target binding
N-(3-Fluoro-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide R1 = 3,5,6-trimethyl; R2 = S-linked acetamide (3-fluoro-4-methylphenyl) ~469.50* Not reported Methyl groups increase lipophilicity; fluorine enhances metabolic stability
2-[[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide R1 = 4-chlorophenyl; R2 = S-linked acetamide (2-trifluoromethylphenyl) 487.93* Not reported Chlorine and trifluoromethyl groups improve membrane permeability
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide R1 = 3-ethyl,5,6-dimethyl; R2 = S-linked acetamide (2,4-difluorophenyl) 452.47* Not reported Ethyl/methyl groups and multiple fluorines balance solubility and activity
2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Non-thieno pyrimidinone core; R1 = methyl; R2 = S-linked acetamide (2,3-dichlorophenyl) 344.21 230 Simplified core with dichlorophenyl enhances halogen bonding

*Calculated based on molecular formulas.

Biological Activity

N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on current literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its complex structure, which includes a thieno[3,2-d]pyrimidine core linked to various functional groups that contribute to its biological activity. The presence of a sulfanyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of Polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in cancer cells.

The compound acts by disrupting the binding interactions between Plk1 and its substrates. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The effectiveness of the compound has been evaluated using various assays, including:

  • ELISA-based assays : These measure the disruption of Plk1-PBD interactions.
  • Cell viability assays : Such as MTS assays on various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits promising IC50 values against several cancer cell lines (see Table 1).

CompoundCell LineIC50 (µM)Reference
This compoundHeLa12.5
This compoundA54915.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary studies suggest it has efficacy against certain bacterial strains.

Case Study

A study conducted on the antimicrobial effects of similar thienopyrimidine derivatives reported that modifications to the sulfur-containing moiety significantly enhanced antibacterial activity against Gram-positive bacteria. The structure of this compound may provide similar benefits due to its unique structural features.

Structure-Activity Relationship (SAR)

The SAR studies have indicated that specific substitutions on the thienopyrimidine core can lead to enhanced biological activity. For example:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring increases lipophilicity and cellular uptake.
  • Sulfanyl Group : Enhances binding affinity to target proteins involved in cancer progression.

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